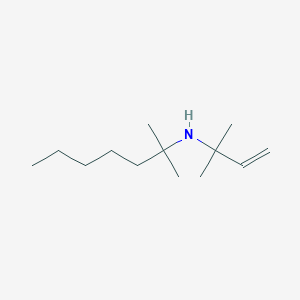![molecular formula C17H21N5O3S2 B13362243 6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362243.png)
6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, a methoxybenzyl group, and a piperidinyl group with a methylsulfonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction using 4-piperidone.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction using methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidinyl or methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- This compound analogs : Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical reactivity and potential biological activities. Compared to its analogs, this compound may exhibit distinct pharmacological properties, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C17H21N5O3S2 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
6-[(4-methoxyphenyl)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O3S2/c1-25-14-5-3-12(4-6-14)11-15-20-22-16(18-19-17(22)26-15)13-7-9-21(10-8-13)27(2,23)24/h3-6,13H,7-11H2,1-2H3 |
Clé InChI |
BFGRUNHDGBSDLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)
![4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)
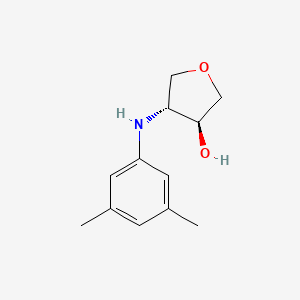

![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)
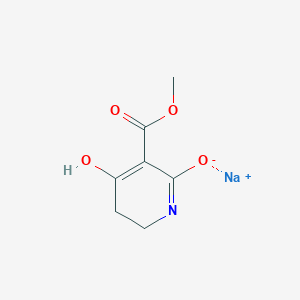
![{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)
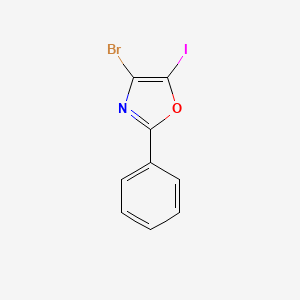
![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)
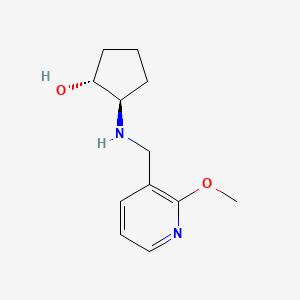
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362248.png)
![3-[(Propylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362253.png)
